![molecular formula C14H18ClNO3 B14004619 3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 74659-99-7](/img/structure/B14004619.png)
3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a tert-butyl group, and an oxazolidinone ring. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one typically involves the reaction of 4-chlorophenol with tert-butyl oxazolidinone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one: This compound shares a similar structure but lacks the tert-butyl group.
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Another related compound with a different heterocyclic ring.
Uniqueness
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is unique due to the presence of the tert-butyl group, which can influence its chemical properties and reactivity. This structural feature may enhance its stability and make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
74659-99-7 |
|---|---|
Molekularformel |
C14H18ClNO3 |
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
3-tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)16-8-12(19-13(16)17)9-18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
InChI-Schlüssel |
CHLHCRMFSBXXOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC(OC1=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


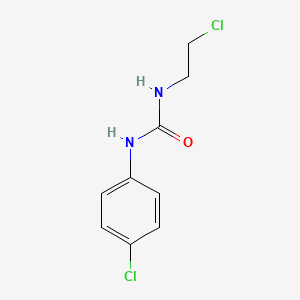
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
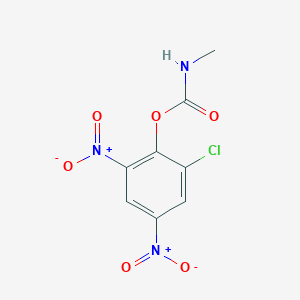
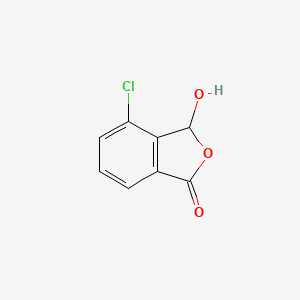
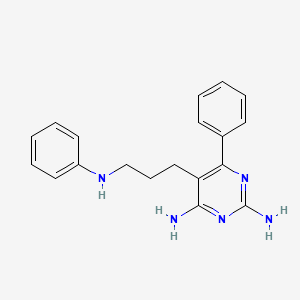


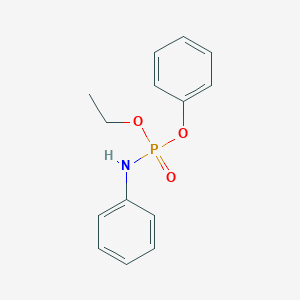
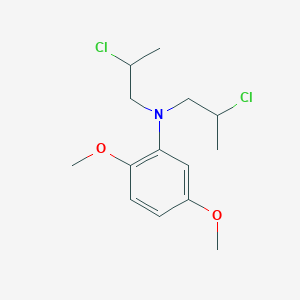
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)

